

3-Chloro-6-nitroisoquinoline CAS number

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Compound of Interest

Compound Name: 3-Chloro-6-nitroisoquinoline

Cat. No.: B1492938

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An In-depth Technical Guide to 3-Chloro-6-nitroisoquinolin-1-ol

Disclaimer: Direct experimental data for 3-chloro-6-nitroisoquinolin-1-ol is not extensively available in public scientific literature.[\[1\]](#)[\[2\]](#) This guide serves as a comprehensive review based on established chemical principles and extrapolated data from structurally analogous compounds. The information provided is intended for research and development purposes and should be utilized as a theoretical and practical framework for further investigation.[\[2\]](#)

Introduction

3-Chloro-6-nitroisoquinolin-1-ol is a heterocyclic compound belonging to the isoquinolin-1-one family.[\[2\]](#) Its structure is characterized by an isoquinoline core functionalized with a chlorine atom at the 3-position, a nitro group at the 6-position, and a hydroxyl group at the 1-position. This hydroxyl group exists in a tautomeric equilibrium with its corresponding lactam form, 3-chloro-6-nitroisoquinolin-1(2H)-one. The presence of these multiple functional groups—a reactive chloro group, a versatile nitro group, and the isoquinolinone scaffold—makes it a molecule of significant interest for organic synthesis and medicinal chemistry.[\[3\]](#)

The isoquinoline core is a well-established "privileged structure" in drug discovery, found in numerous biologically active natural products and synthetic drugs.[\[1\]](#)[\[2\]](#) Nitro-containing heterocyclic compounds are also known for a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[\[2\]](#) Consequently, 3-chloro-6-nitroisoquinolin-1-ol represents a valuable building block for the synthesis of diverse libraries of compounds with potential therapeutic applications.[\[3\]](#)[\[4\]](#)

Physicochemical and Predicted Properties

While extensive experimental data is not publicly available, the fundamental properties of 3-chloro-6-nitroisoquinolin-1-ol have been reported by chemical suppliers.[\[1\]](#) These properties, along with predicted biological activities based on its structural motifs, are summarized below.

Table 1: Chemical and Physical Properties

Property	Value	Source
CAS Number	1416714-03-8	BLD Pharm, Sigma-Aldrich [1]
Molecular Formula	C ₉ H ₅ CIN ₂ O ₃	BLD Pharm [1]
Molecular Weight	224.60 g/mol	BLD Pharm [1]
Physical Appearance	Pale-yellow to yellow-brown solid	BLD Pharm [1]
Storage Conditions	Inert atmosphere, 2-8°C	BLD Pharm [1]

Table 2: Hypothetical Biological Activity Profile

Activity Type	Predicted Potency (IC ₅₀ /MIC)	Potential Target Pathway
Antimicrobial	1-50 μM	Bacterial DNA gyrase, Nitroreductase-mediated activation [2]
Anticancer	0.5-20 μM	Topoisomerase I/II inhibition, Kinase inhibition [2]
Anti-inflammatory	5-100 μM	COX-2/LOX inhibition, NF-κB signaling [2]

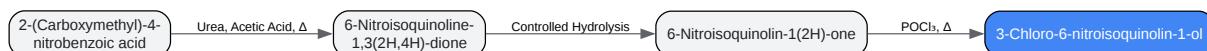
Synthesis of 3-Chloro-6-nitroisoquinolin-1-ol

A direct, published synthesis for this specific molecule is not readily available.[\[5\]](#) However, a rational, multi-step pathway can be proposed based on established transformations of related

isoquinoline derivatives.^[5] The envisioned synthesis involves the construction of the 6-nitroisoquinolin-1(2H)-one core, followed by selective chlorination at the 3-position.^[5]

Proposed Synthetic Pathway

The synthesis can commence from 2-(carboxymethyl)-4-nitrobenzoic acid, which can be cyclized to form a dione intermediate. This intermediate can then be converted to the desired product through a series of transformations.^[5]



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Caption: Proposed multi-step synthesis of 3-chloro-6-nitroisoquinolin-1-ol.

Experimental Protocol

The following protocol is a viable, albeit theoretical, approach that integrates self-validating checkpoints for researchers.

Step 1: Synthesis of 6-Nitroisoquinoline-1,3(2H,4H)-dione

- **Rationale:** This step involves the cyclization of 2-(carboxymethyl)-4-nitrobenzoic acid with a nitrogen source like urea in a high-boiling solvent such as acetic acid. The high temperature facilitates the dehydration and subsequent ring closure to form the cyclic imide.
- **Procedure:**
 - Combine 2-(carboxymethyl)-4-nitrobenzoic acid (1 equivalent) and urea (1.5 equivalents) in glacial acetic acid.
 - Heat the mixture to reflux and maintain for 4-6 hours.
 - Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
 - Cool the reaction mixture to room temperature, then pour it into ice-water.

- Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield crude 6-nitroisoquinoline-1,3(2H,4H)-dione.[5]
- Purification: Recrystallize the crude product from a suitable solvent like ethanol or acetic acid.[5]

Step 2: Controlled Hydrolysis to 6-Nitroisoquinolin-1(2H)-one

- Rationale: This step requires the selective hydrolysis of one of the carbonyl groups of the dione. This can be achieved under controlled acidic or basic conditions. The choice of conditions is critical to avoid over-hydrolysis or decomposition.
- Procedure:
 - Suspend 6-nitroisoquinoline-1,3(2H,4H)-dione (1 equivalent) in a dilute aqueous acid (e.g., 1M HCl) or base (e.g., 1M NaOH).[5]
 - Heat the mixture at a controlled temperature (e.g., 50-80 °C).[5]
 - Validation: Closely monitor the reaction by TLC or HPLC to maximize the formation of the desired mono-hydrolyzed product and minimize the formation of byproducts.
 - Upon completion, cool the mixture and neutralize it to precipitate the product.
 - Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

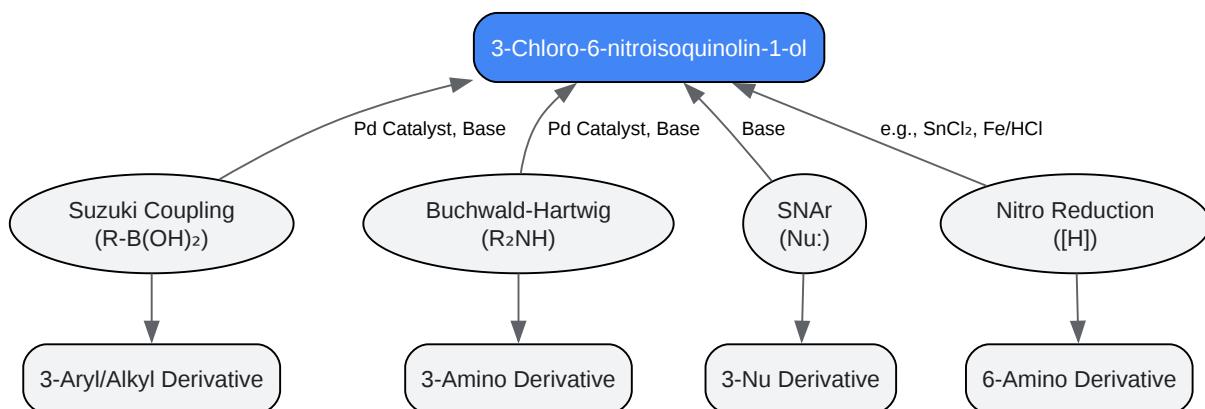
Step 3: Chlorination to 3-Chloro-6-nitroisoquinolin-1-ol

- Rationale: The final step involves the chlorination of the lactam at the 3-position. Phosphorus oxychloride (POCl_3) is a standard and effective reagent for converting lactams and other heterocyclic hydroxyl groups to chlorides.[6] The reaction typically requires elevated temperatures.[6]
- Procedure:
 - To a flask containing 6-nitroisoquinolin-1(2H)-one (1 equivalent), add an excess of phosphorus oxychloride (POCl_3).[5] A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.[5]

- Heat the mixture to reflux for 2-4 hours.
- Validation: Monitor the reaction by TLC or HPLC.
- After cooling, carefully remove the excess POCl_3 by distillation under reduced pressure.
- Quenching (Caution: Exothermic): Very slowly and carefully, pour the residue onto crushed ice with vigorous stirring.
- Collect the resulting solid precipitate by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford the final product, 3-chloro-6-nitroisoquinolin-1-ol. [5]

Chemical Reactivity and Synthetic Utility

The trifunctional nature of 3-chloro-6-nitroisoquinolin-1-ol provides multiple avenues for synthetic diversification. The primary reactive sites are the carbon-chlorine bond at the 3-position, which is amenable to substitution and cross-coupling reactions, and the nitro group at the 6-position, which can be reduced to a versatile amino group.[3][4]



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Caption: Key synthetic transformations of 3-chloro-6-nitroisoquinolin-1-ol.

Palladium-Catalyzed Cross-Coupling Reactions

These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, making them indispensable in modern drug discovery.[3]

1. Suzuki-Miyaura Coupling

- Application: Forms a new carbon-carbon bond by coupling with a boronic acid or ester, allowing for the introduction of aryl, heteroaryl, or alkyl groups at the 3-position.
- Protocol Outline:
 - In a reaction vessel under an inert atmosphere (e.g., Argon), combine 3-chloro-6-nitroisoquinolin-1-ol (1 equivalent), the desired boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%), and a base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 equivalents).
 - Add a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water).
 - Heat the mixture (e.g., 80-100 °C) until TLC/HPLC analysis indicates completion.
 - Perform an aqueous workup, extract with an organic solvent, dry, and purify by column chromatography.

2. Buchwald-Hartwig Amination

- Application: Forms a carbon-nitrogen bond, enabling the synthesis of a wide range of 3-amino-isoquinolinone derivatives.
- Protocol Outline:
 - Under an inert atmosphere, combine 3-chloro-6-nitroisoquinolin-1-ol (1 equivalent), the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., $\text{Pd}_2(\text{dba})_3$, 1-3 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-6 mol%), and a strong base (e.g., NaOtBu or K_3PO_4 , 1.5-2.5 equivalents).
 - Add an anhydrous, aprotic solvent (e.g., toluene or dioxane).

- Heat the reaction (e.g., 90-110 °C) until the starting material is consumed.
- After cooling, quench the reaction, perform an aqueous workup, and purify the product by chromatography.

Nucleophilic Aromatic Substitution (SNAr)

- Application: The electron-withdrawing nature of the isoquinolinone ring system and the nitro group can activate the C-Cl bond towards substitution by strong nucleophiles. This provides a direct, often metal-free, method for introducing various functional groups.[\[4\]](#)
- Protocol Outline:
 - Dissolve 3-chloro-6-nitroisoquinolin-1-ol (1 equivalent) in a polar aprotic solvent like DMF or DMSO.
 - Add the nucleophile (e.g., an alkoxide, thiolate, or amine, 1.2-2.0 equivalents) and, if necessary, a non-nucleophilic base (e.g., K₂CO₃ or DIPEA).
 - Heat the reaction mixture (temperatures can range from room temperature to >100 °C depending on the nucleophile's reactivity).
 - Monitor by TLC/HPLC. Upon completion, perform an aqueous workup and purify the product.

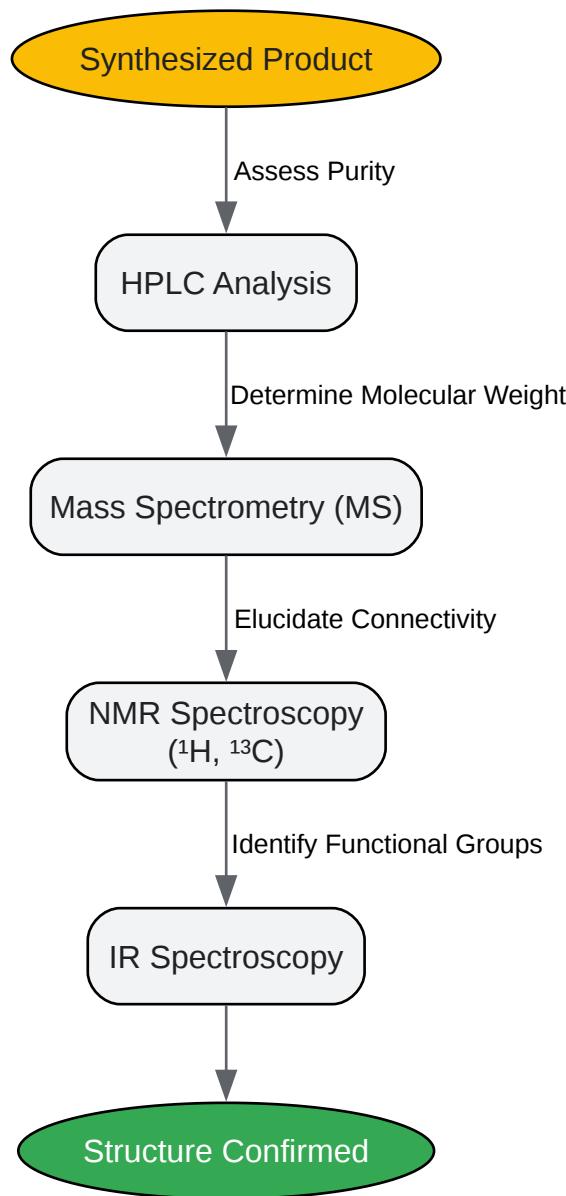
Reduction of the Nitro Group

- Application: The nitro group can be readily reduced to an amine, which serves as a crucial handle for further derivatization, such as amide bond formation, sulfonylation, or reductive amination.[\[4\]](#)
- Protocol Outline:
 - Dissolve or suspend 3-chloro-6-nitroisoquinolin-1-ol (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).
 - Add a reducing agent. Common choices include:

- Tin(II) chloride (SnCl_2): Add $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ (3-5 equivalents) in ethanol and heat to reflux.
- Iron powder in acidic medium: Add iron powder (5-10 equivalents) and a small amount of HCl or acetic acid.
- Catalytic Hydrogenation: Use a catalyst like 10% Pd/C under a hydrogen atmosphere.
[7]
 - Monitor the reaction until completion.
 - Filter off the catalyst or metal salts. If an acid was used, basify the filtrate to precipitate the amino product.
 - Extract the product with an organic solvent and purify as needed.

Structural Characterization Workflow

Confirming the identity and purity of a newly synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques is essential for unambiguous structural elucidation.[8]

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Caption: A logical workflow for the structural confirmation of the target compound.

Analytical Methodologies

1. High-Performance Liquid Chromatography (HPLC)

- Purpose: To assess the purity of the compound and monitor reaction progress.
- Protocol:

- Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 μ m).[8]
- Mobile Phase: A gradient elution using acetonitrile and water (both containing 0.1% formic acid or TFA). For example, starting with 30% acetonitrile and increasing to 90% over 20 minutes.[8]
- Flow Rate: 1.0 mL/min.[8]
- Detection: UV absorbance, typically monitored at 254 nm.[8]

2. Mass Spectrometry (MS)

- Purpose: To confirm the molecular weight of the compound.
- Protocol:
 - Instrumentation: Electrospray ionization (ESI) is common.[8]
 - Analysis: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the source. The mass-to-charge ratio (m/z) of the protonated molecule $[M+H]^+$ is measured. The isotopic pattern for chlorine ($^{35}\text{Cl}/^{37}\text{Cl}$ in a ~3:1 ratio) should be observable in the molecular ion peak, providing strong evidence for its presence.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Purpose: To elucidate the carbon-hydrogen framework and confirm the connectivity of atoms.
- Protocol:
 - Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent like DMSO-d₆.[8]
 - ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The spectrum is expected to show signals in the aromatic region, as well as a broad singlet for the N-H proton of the lactam tautomer.[8]
 - ¹³C NMR: Shows the number of different types of carbon atoms. The spectrum should display signals for the carbonyl carbon, carbons bearing the nitro and chloro groups, and

other aromatic carbons.[\[8\]](#)

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